molecular formula C11H11NO3 B15127896 N-trans-Cinnamoylglycine-2,2-d2

N-trans-Cinnamoylglycine-2,2-d2

Cat. No.: B15127896
M. Wt: 207.22 g/mol
InChI Key: YAADMLWHGMUGQL-FYUBTOIZSA-N
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Description

N-trans-Cinnamoylglycine-2,2-d2 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope-labeled version of N-trans-Cinnamoylglycine, which is used in various scientific research applications. The molecular formula of this compound is C11D2H9NO3, and it has a molecular weight of 207.2223 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-trans-Cinnamoylglycine-2,2-d2 typically involves the incorporation of deuterium atoms into the molecular structure of N-trans-Cinnamoylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuteration. The use of advanced technologies and equipment ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-trans-Cinnamoylglycine-2,2-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-trans-Cinnamoylglycine-2,2-d2 is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-trans-Cinnamoylglycine-2,2-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the molecule. This can affect the compound’s behavior in biological systems and its interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-trans-Cinnamoylglycine-2,2-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers in various fields.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

207.22 g/mol

IUPAC Name

2,2-dideuterio-2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i8D2

InChI Key

YAADMLWHGMUGQL-FYUBTOIZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O

Origin of Product

United States

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